molecular formula C6H11NO3 B14492969 4-Oxo-L-isoleucine CAS No. 64516-38-7

4-Oxo-L-isoleucine

Cat. No.: B14492969
CAS No.: 64516-38-7
M. Wt: 145.16 g/mol
InChI Key: MMBIRKOXPSBOTN-UCORVYFPSA-N
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Description

(2S,3R)-2-amino-3-methyl-4-oxopentanoic acid is a chiral amino acid derivative. It is an important compound in organic chemistry due to its unique stereochemistry and functional groups, which make it a valuable building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-amino-3-methyl-4-oxopentanoic acid can be achieved through several methods. One common approach involves the stereoselective synthesis using Evans’ oxazolidinone for chiral induction . This method ensures the desired stereochemistry is achieved with high enantiomeric purity.

Industrial Production Methods

Industrial production of (2S,3R)-2-amino-3-methyl-4-oxopentanoic acid typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of chiral catalysts and protecting groups is common to ensure the desired stereochemistry and to protect reactive functional groups during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-amino-3-methyl-4-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the amino group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the keto group can yield hydroxyl derivatives.

Scientific Research Applications

(2S,3R)-2-amino-3-methyl-4-oxopentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-amino-3-methyl-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active compounds. The specific pathways and targets depend on the context in which the compound is used, such as in enzyme catalysis or as a pharmaceutical agent .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-amino-3-methyl-4-oxopentanoic acid: An enantiomer with different stereochemistry.

    (2S,3S)-2-amino-3-methyl-4-oxopentanoic acid: Another enantiomer with different stereochemistry.

    (2S,3R)-2-amino-3-methyl-4-hydroxybutanoic acid: A similar compound with a hydroxyl group instead of a keto group.

Uniqueness

(2S,3R)-2-amino-3-methyl-4-oxopentanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions makes it a valuable compound in the synthesis of chiral molecules and pharmaceuticals .

Properties

CAS No.

64516-38-7

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2S,3R)-2-amino-3-methyl-4-oxopentanoic acid

InChI

InChI=1S/C6H11NO3/c1-3(4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10)/t3-,5-/m0/s1

InChI Key

MMBIRKOXPSBOTN-UCORVYFPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)C(=O)C

Canonical SMILES

CC(C(C(=O)O)N)C(=O)C

Origin of Product

United States

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